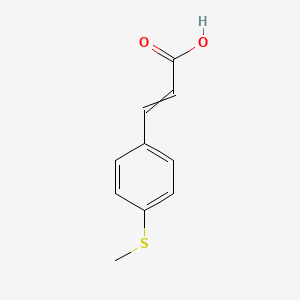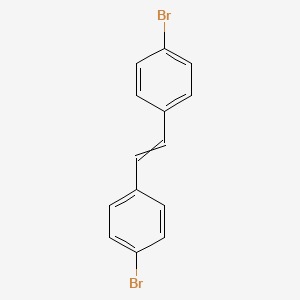
1,2-bis(4-bromophenyl)ethene
概述
描述
4,4’-Dibromo-stilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. The compound 4,4’-Dibromo-stilbene is specifically substituted with bromine atoms at the 4 and 4’ positions on the phenyl rings. This compound is known for its applications in various fields, including material science and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Dibromo-stilbene can be synthesized through several methods. One common approach involves the bromination of stilbene. The reaction typically uses bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding 4,4’-Dibromo-stilbene as the primary product .
Another method involves the Wittig reaction, where a phosphonium ylide reacts with a dibromo-benzaldehyde to form the desired stilbene derivative. This reaction requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is typically carried out in an inert atmosphere .
Industrial Production Methods
Industrial production of 4,4’-Dibromo-stilbene often employs the bromination method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to prevent over-bromination and to maximize the yield of the desired product .
化学反应分析
Types of Reactions
4,4’-Dibromo-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo-benzophenone derivatives.
Reduction: Reduction of 4,4’-Dibromo-stilbene can yield the corresponding dibromo-diphenylethane.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Dibromo-benzophenone derivatives.
Reduction: Dibromo-diphenylethane.
Substitution: Various substituted stilbene derivatives depending on the nucleophile used.
科学研究应用
4,4’-Dibromo-stilbene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, optical brighteners, and other materials.
作用机制
The mechanism of action of 4,4’-Dibromo-stilbene involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The bromine atoms enhance the compound’s ability to interact with these molecular targets, leading to its biological effects .
相似化合物的比较
Similar Compounds
4,4’-Dichloro-stilbene: Similar structure but with chlorine atoms instead of bromine.
4,4’-Dimethyl-stilbene: Substituted with methyl groups instead of halogens.
4,4’-Dinitro-stilbene: Contains nitro groups instead of bromine atoms.
Uniqueness
4,4’-Dibromo-stilbene is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms increase the compound’s reactivity and influence its interactions with other molecules, making it valuable in various applications .
属性
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHMPNUQSJNJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
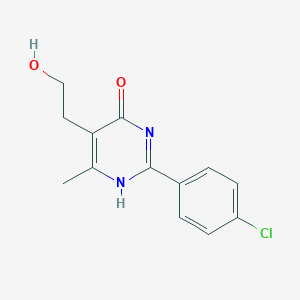
![1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione](/img/structure/B7883484.png)
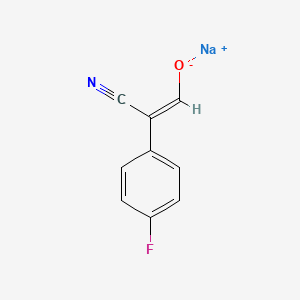
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B7883494.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B7883500.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
![1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B7883531.png)
![Methyl 4-methoxy-2-{[2-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7883532.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
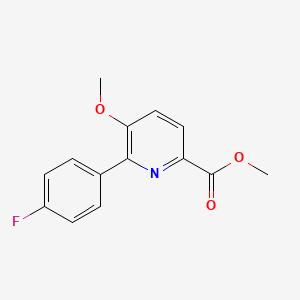
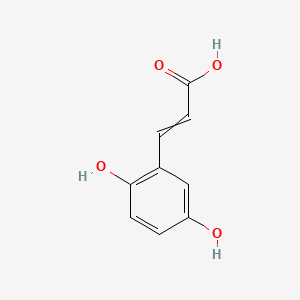
![dimethyl[(1E)-2-nitroethenyl]amine](/img/structure/B7883572.png)
